(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid
Description
Chemical Identity and IUPAC Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and precisely describes the compound's structural features. The IUPAC name this compound indicates the absolute stereochemical configuration at the chiral center, specifically denoting the S-configuration at the 2-position of the pyrrolidine ring. The tert-butoxycarbonyl designation refers to the protecting group attached to the nitrogen atom of the pyrrolidine ring, while the 2-fluorobenzyl substituent indicates the presence of a benzyl group with a fluorine atom at the ortho position. This systematic naming convention ensures unambiguous identification of the compound's structure and stereochemistry.
The molecular formula C17H22FNO4 provides essential information about the compound's elemental composition, revealing the presence of seventeen carbon atoms, twenty-two hydrogen atoms, one fluorine atom, one nitrogen atom, and four oxygen atoms. The Chemical Abstracts Service registry number 1217635-13-6 serves as a unique identifier that facilitates database searches and chemical literature reviews. Additional structural identifiers include the Standard InChI notation InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 and the canonical SMILES representation CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C17H22FNO4 | |
| Molecular Weight | 323.36 g/mol | |
| CAS Registry Number | 1217635-13-6 | |
| Purity (Commercial) | 95% |
Structural Features and Stereochemical Configuration
The structural architecture of this compound encompasses several distinctive molecular features that contribute to its chemical and biological properties. The pyrrolidine ring system forms the central core of the molecule, representing a five-membered saturated heterocycle containing one nitrogen atom. Pyrrolidine itself is classified as a cyclic secondary amine and a saturated heterocycle, exhibiting characteristic properties such as miscibility with water and most organic solvents. The incorporation of the pyrrolidine moiety into larger molecular frameworks has been extensively studied in medicinal chemistry, as this structural unit appears in numerous natural alkaloids including nicotine and hygrine, as well as synthetic pharmaceuticals such as procyclidine and bepridil.
The stereochemical configuration at the 2-position of the pyrrolidine ring is designated as S according to the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional arrangement of substituents around the chiral carbon center. This stereochemical information is crucial for understanding the compound's potential biological activity, as enantiomers often exhibit different pharmacological properties. The 2-fluorobenzyl substituent introduces an aromatic system with an electronegative fluorine atom positioned ortho to the benzylic carbon, which can significantly influence the compound's electronic properties and metabolic stability. Fluorine substitution in organic molecules is known to modulate lipophilicity, metabolic pathways, and receptor binding affinity, making fluorinated compounds particularly valuable in pharmaceutical applications.
The tert-butoxycarbonyl protecting group attached to the pyrrolidine nitrogen represents a widely used acid-labile protecting group in organic synthesis. This protecting group serves multiple functions including prevention of unwanted side reactions during synthetic transformations and facilitation of purification processes. The tert-butoxycarbonyl group can be efficiently introduced using di-tert-butyl dicarbonate under various reaction conditions and subsequently removed using strong acids such as trifluoroacetic acid or hydrochloric acid. The presence of this protecting group indicates that the compound likely serves as an intermediate in multi-step synthetic sequences rather than as a final target molecule.
Historical Context in Heterocyclic Chemistry
The development of this compound as a synthetic building block reflects the broader evolution of heterocyclic chemistry over the past century. The study of pyrrolidine and related five-membered nitrogen heterocycles has its roots in the 19th century, when these compounds were first isolated from natural sources through thermal decomposition of biological materials. Pyrrolidine itself was discovered in the 1850s alongside pyrrole in an oily mixture formed by the strong heating of bones, establishing the foundation for subsequent investigations into nitrogen-containing heterocycles.
The synthetic methodologies for constructing complex pyrrolidine derivatives have evolved significantly since the early discoveries in heterocyclic chemistry. The Paal-Knorr synthesis, first reported in 1885, provided one of the earliest systematic approaches to heterocycle formation through condensation reactions between dicarbonyl compounds and primary amines. Although initially developed for pyrrole synthesis, this methodology established important principles for heterocycle construction that continue to influence modern synthetic strategies. The research conducted by Paal and Knorr in 1885 demonstrated the feasibility of constructing five-membered nitrogen heterocycles under controlled conditions, laying the groundwork for the development of more sophisticated synthetic routes to pyrrolidine derivatives.
The introduction of protecting group chemistry, particularly the development of the tert-butoxycarbonyl group by Carpino and colleagues, revolutionized the synthesis of complex amino acid derivatives and heterocyclic compounds. The tert-butoxycarbonyl protecting group emerged as a cornerstone of modern organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This methodology enabled the synthesis of sophisticated molecules such as this compound through controlled protection and deprotection sequences. The widespread adoption of tert-butoxycarbonyl protection in peptide synthesis and heterocyclic chemistry has facilitated the preparation of numerous pharmaceutical intermediates and bioactive compounds.
Contemporary developments in heterocyclic chemistry have emphasized the importance of fluorinated building blocks in pharmaceutical research, reflecting the unique properties imparted by fluorine substitution. The incorporation of fluorine atoms into organic molecules can dramatically alter their biological properties, including enhanced metabolic stability, improved lipophilicity, and modified receptor binding characteristics. The synthesis of compounds such as this compound represents the convergence of classical heterocyclic chemistry with modern fluorine chemistry, creating versatile intermediates for drug discovery and development. These advances demonstrate the continuing evolution of heterocyclic chemistry as researchers develop increasingly sophisticated synthetic strategies to access complex molecular architectures with precisely defined stereochemical and electronic properties.
Properties
IUPAC Name |
(2S)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRPTZRVQXTAPK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428015 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-fluorophenyl)methyl]-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217635-13-6 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-[(2-fluorophenyl)methyl]-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Starting from commercially available or easily synthesized pyrrolidine derivatives.
- Introduction of the 2-fluorobenzyl substituent via alkylation.
- Protection of the amino group with a tert-butoxycarbonyl group to prevent side reactions.
- Careful control of reaction conditions to avoid racemization of the chiral center at the 2-position.
- Purification by column chromatography or crystallization to obtain high-purity enantiomerically enriched product.
Key Preparation Steps and Conditions
Detailed Research Findings
Protection of Amino Group: The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine in tert-butanol or methanol at room temperature overnight. This step yields the Boc-protected intermediate in high yield (~91.9%) and is crucial for subsequent selective alkylation.
Alkylation: The 2-position hydroxyl or carboxyl group is activated by strong bases like sodium hydride or n-butyllithium to form alkoxides, which then react with 2-fluorobenzyl halides under phase transfer catalysis. This method enhances the alkylation efficiency and selectivity. However, direct alkylation of chiral intermediates can cause racemization; thus, protecting groups and reaction conditions are optimized to maintain stereochemical integrity.
Catalytic Hydrogenation: When intermediates contain double bonds, catalytic hydrogenation with Pd/C under mild conditions can convert them to the desired saturated pyrrolidine derivatives. This step typically yields cis isomers and must be carefully controlled to prevent racemization at chiral centers.
Avoidance of Racemization: The sequence of protection, alkylation, and deprotection is designed to minimize racemization. For example, removal of protecting groups is done under mild acidic conditions (e.g., trifluoroacetic acid at 25°C) to preserve stereochemistry.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Product | Comments |
|---|---|---|---|
| Base for alkoxide formation | Sodium hydride, n-butyllithium | Efficient alkylation, risk of racemization if uncontrolled | Use inert atmosphere, low temperature |
| Alkylating agent | 2-Fluorobenzyl bromide or chloride | Introduces fluorobenzyl substituent | Purity of halide affects yield |
| Phase transfer catalyst | Quaternary ammonium salts, PEG | Enhances reaction rate and selectivity | Improves yield and stereochemical control |
| Protection group | Boc (tert-butoxycarbonyl) | Protects amine, prevents side reactions | Stable under alkylation conditions |
| Deprotection | Trifluoroacetic acid, mild acid | Removes Boc without racemization | Room temperature, short reaction time |
| Purification | Column chromatography | High purity and enantiomeric excess | Essential for research-grade material |
Stock Solution Preparation (Supporting Data)
For research applications, stock solutions of (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (closely related compound) are prepared as follows:
| Amount of Compound | Concentration | Volume of Solvent (mL) |
|---|---|---|
| 1 mg | 1 mM | 3.09 |
| 5 mg | 5 mM | 0.62 |
| 10 mg | 10 mM | 0.31 |
Solvents such as DMSO, PEG300, Tween 80, and water are used in sequence to prepare clear in vivo formulations, with heating and sonication aiding solubility.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorobenzyl group can enhance binding affinity to certain molecular targets, while the pyrrolidine ring can provide structural stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
The compound’s structural analogs differ primarily in the substituents on the benzyl group and the stereochemistry of the pyrrolidine ring. Key comparisons include:
Physicochemical Properties
- Solubility: The 2-fluorobenzyl derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the balance between the hydrophobic Boc group and polar carboxylic acid. The 2-cyanobenzyl analog shows improved aqueous solubility (~2.5 mg/mL in water) .
- Melting Point : The target compound is a sticky solid at room temperature, whereas analogs like the 4-phenyl derivative form crystalline solids with a defined melting point (110–111°C) .
- Stability : The Boc group in all analogs provides stability against nucleophilic attack, but the 3,4-dichlorobenzyl variant is prone to hydrolysis under strongly acidic conditions due to electron-deficient aromatic rings .
Biological Activity
(S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 2-fluorobenzyl moiety. This structural configuration contributes to its stability and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3K-α isoform. This inhibition is crucial as PI3-kinases are involved in various cellular processes, including growth, proliferation, and survival. The selectivity of this compound for specific isoforms suggests potential therapeutic applications in cancer treatment and inflammatory diseases .
Biological Activity
- Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation through its action on the PI3K pathway. Studies have demonstrated that it can significantly reduce the growth of cancer cells in vitro and in vivo models .
- Anti-inflammatory Effects : By modulating the PI3K signaling pathway, this compound may also exert anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation .
- Selectivity Profile : The selectivity for Class I PI3K isoforms suggests that this compound could minimize side effects associated with broader kinase inhibition, which is often a concern in cancer therapies .
Case Study 1: Inhibition of Tumor Growth
A study evaluated the impact of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of non-fluorinated analogs, highlighting the importance of the fluorine substitution .
Case Study 2: In Vivo Efficacy
In an animal model of cancer, administration of the compound resulted in a marked decrease in tumor size compared to control groups. Histological analysis revealed reduced cell proliferation and increased apoptosis in treated tumors, further supporting its potential as an antitumor agent .
Data Table: Biological Activity Summary
Q & A
Q. Methodological precautions :
- Use PPE: Nitrile gloves, safety goggles, and lab coats.
- Work in a fume hood to minimize inhalation risks.
- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced: How can researchers validate the stereochemical purity of this compound?
The (S)-configuration is critical for biological activity. Recommended methods:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase. Compare retention times with R-isomer standards .
- Optical Rotation : Measure specific rotation (e.g., in methanol) and cross-reference literature values for enantiomeric excess .
Advanced: What synthetic routes are reported for this compound, and how can yields be optimized?
Q. Key steps :
Q. Yield optimization strategies :
- Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient).
- Monitor reaction progress by LCMS (expected [M+H]⁺ at m/z 324.4) .
Basic: How should stock solutions be prepared to ensure stability?
- Step 1 : Weigh the compound in a glass vial and add pre-warmed (37°C) DMSO.
- Step 2 : Sonicate for 10–15 minutes until fully dissolved.
- Step 3 : Aliquot into small volumes (e.g., 25 µL) to avoid repeated freeze-thaw cycles .
Note : Turbid solutions indicate precipitation; centrifuge at 10,000 rpm for 5 minutes before use .
Advanced: How does the 2-fluorobenzyl substituent influence the compound’s reactivity in downstream applications?
The electron-withdrawing fluorine atom enhances:
- Metabolic Stability : Reduces oxidative metabolism in biological systems.
- Binding Affinity : Improves interactions with hydrophobic pockets in enzyme targets (e.g., proteases) .
Q. Experimental validation :
- Perform comparative assays with non-fluorinated analogs using enzyme inhibition studies (IC₅₀ measurements) .
Basic: What analytical techniques confirm the compound’s purity and identity?
- LCMS : Verify molecular ion ([M+H]⁺ at m/z 324.4) and assess purity (>95% by UV at 254 nm) .
- ¹H/¹³C NMR : Key signals include Boc tert-butyl protons (δ 1.4 ppm) and fluorobenzyl aromatic protons (δ 7.2–7.4 ppm) .
Advanced: How can researchers resolve contradictions in solubility data across literature sources?
Discrepancies may arise from:
- Solvent Polarity : Test solubility in DMSO, ethanol, and acetonitrile using UV-Vis spectroscopy (λmax ~260 nm).
- Temperature Effects : Compare dissolution at 25°C vs. 37°C with sonication .
Recommendation : Publish detailed protocols with solvent ratios, temperatures, and sonication times to standardize reporting .
Advanced: What strategies mitigate racemization during synthetic steps?
- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize epimerization.
- Chiral Auxiliaries : Use (S)-proline-derived intermediates to retain configuration .
- Monitor Enantiopurity : Regularly check via chiral HPLC during synthesis .
Basic: What are the disposal protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
